molecular formula C9H7F3O B154409 3'-Methyl-2,2,2-trifluoroacetophenone CAS No. 1736-06-7

3'-Methyl-2,2,2-trifluoroacetophenone

Cat. No. B154409
CAS RN: 1736-06-7
M. Wt: 188.15 g/mol
InChI Key: NOHRMVQCINHTNH-UHFFFAOYSA-N
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Description

3'-Methyl-2,2,2-trifluoroacetophenone is a polyfluoroalkyl ketone that has been studied for its potential as an organocatalyst and for its unique chemical properties. The presence of the trifluoromethyl group significantly influences the physical structure and reactivity of the compound .

Synthesis Analysis

The synthesis of related trifluoroacetophenone compounds often involves reactions with various reagents. For instance, the reaction of N-unsubstituted imines of 2-hydroxyacetophenones with trichloro(trifluoro)ethylidene nitromethanes can lead to the formation of compounds with trifluoromethyl groups . Additionally, the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate followed by deprotection has been used to synthesize 2-(trifluoroacetyl)chromones .

Molecular Structure Analysis

The molecular structure of 3'-Methyl-2,2,2-trifluoroacetophenone and related compounds has been extensively studied. For example, the molecular structure of 3-trifluoroacetamidobenzoyltrifluoroacetone enol form has been analyzed, revealing the presence of intramolecular hydrogen bonds and intermolecular H...O contacts within the crystal . The rotational spectrum of 2,2,2-trifluoroacetophenone has also been measured to determine accurate structural parameters for the carbon skeleton .

Chemical Reactions Analysis

Trifluoroacetophenone derivatives have been shown to be effective organocatalysts in various chemical reactions. They have been used for the epoxidation of alkenes, utilizing hydrogen peroxide as a green oxidant , and for the oxidation of tertiary amines and azines to N-oxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-Methyl-2,2,2-trifluoroacetophenone have been characterized through spectroscopic methods and quantum chemical calculations. The experimental spectra have been assigned based on DFT calculations, and the HOMO-LUMO energy gap has been calculated to predict sites for electrophilic and nucleophilic attack. The NBO and Mulliken population analysis have been performed to understand charge distribution, molecular geometry, hybridization, and bond strength .

Case Studies

While specific case studies of 3'-Methyl-2,2,2-trifluoroacetophenone were not detailed in the provided papers, the studies of related compounds and their applications in organic synthesis and catalysis provide insight into the potential utility of this compound in various chemical contexts .

Scientific Research Applications

Catalysis and Chemical Reactions

  • Enantioselective Hydrogenation : 2,2,2-trifluoroacetophenones, including variations with different aryl-substituents, were studied over a Pt/Al2O3 catalyst modified with cinchonidine. The study found that electron-withdrawing groups increase the rate and enantioselectivity of these reactions (Arx, Mallát, & Baiker, 2001).
  • Synthesis of Complex Compounds : Trifluoroacetophenone was used in the synthesis of 3-carboxy-4-(trifluoromethyl)tetralone, involving a multi-step reaction process (Ukerun, 1988).

Materials Science

  • Synthesis of Novel Monomers : Trifluoroacetophenone was used in the synthesis of a novel '3F' fluorinated diamine monomer, which led to the development of new amorphous and semicrystalline polyimides with high thermal resistance (Brink, Brandom, Wilkes, & McGrath, 1994).
  • Crystal Packing Analysis : The crystal structure of 2,2,2-trifluoroacetophenone (TFAP) was studied to understand its crystal packing and intermolecular interactions. This research provides insights into how chemical substitutions influence the crystal structure and electronic environment (Dey, Sirohiwal, & Chopra, 2018).

Chemical Synthesis and Analysis

  • Polycondensation Reactions : The reactivity of carbonyl compounds, including 2,2,2-trifluoroacetophenone, in polycondensation reactions with aromatic hydrocarbons was explored, providing insights into the influence of electron-withdrawing groups on reaction energies and rates (Ramos Peña, Zolotukhin, & Fomine, 2004).
  • Oxidation of Tertiary Amines and Azines : 2,2,2-Trifluoroacetophenone served as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides, demonstrating a mild, efficient, and environmentally friendly approach (Limnios & Kokotos, 2014).

Sensing and Detection Technologies

  • Fluorescence Sensing : Oligothiophene-based o-(carboxamido)trifluoroacetophenones, containing trifluoroacetophenone moieties, were developed for fluorescence "turn-on" sensing of carboxylate anions. These compounds showed significant fluorescence enhancement upon binding with carboxylate anions (Kim & Ahn, 2008).

Safety And Hazards

3’-Methyl-2,2,2-trifluoroacetophenone is classified as a hazardous substance . It has the following hazard statements: H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,2,2-trifluoro-1-(3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHRMVQCINHTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375026
Record name 2,2,2-Trifluoro-1-(3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(m-tolyl)ethanone

CAS RN

1736-06-7
Record name 2,2,2-Trifluoro-1-(3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1736-06-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TH Nguyen, PT Tran, NQA Pham, VH Hoang… - ACS …, 2022 - ACS Publications
Acetylcholinesterase (AChE) is one of the most important drug targets for Alzheimer’s disease (AD) treatment. In this work, a machine learning model was trained to rapidly and …
Number of citations: 10 pubs.acs.org
AM Cook - 2017 - search.proquest.com
Fluorine-containing pharmaceuticals are of increasing interest which is at least partly due to the favorable stability to biodegradation, increasing bioavailability and lipophilicity and other …
Number of citations: 2 search.proquest.com

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